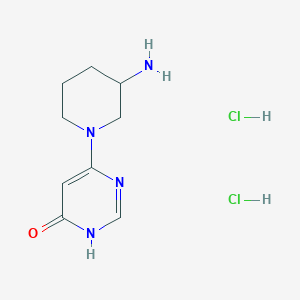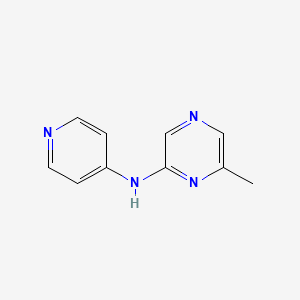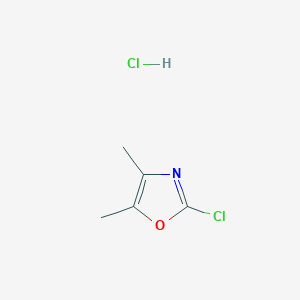![molecular formula C15H20N2O4 B2920430 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide CAS No. 921584-45-4](/img/structure/B2920430.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[b][1,4]oxazepine, which is a type of organic compound known as a benzoxazepine, a seven-membered heterocyclic compound with a benzene ring fused to an oxazepine . The compound also contains a 3,3-dimethyl group, a 4-oxo group (indicating the presence of a carbonyl group), and a 2-ethoxyacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzo[b][1,4]oxazepine ring, with the various substituents attached at the specified positions . The 3,3-dimethyl group would introduce steric bulk, the 4-oxo group would introduce polarity, and the 2-ethoxyacetamide group would introduce both polarity and potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the carbonyl group and the amide group would likely make it polar, and the aromatic ring could contribute to its stability .Applications De Recherche Scientifique
Chemical Synthesis and Structural Studies
Dimethyl 3-(2-bromophenyl)dibenzo[b,f]pyrrolo[1,2-d][1, 4]oxazepine-1,2-dicarboxylate and its analogs have been synthesized to explore new chemical structures with potential biological activity. These compounds undergo intramolecular cyclization to form novel oxazapolycyclic skeletons, demonstrating strong blue emission in dichloromethane, which suggests applications in materials science and photophysics (Petrovskii et al., 2017).
Drug Discovery and Development
Compounds structurally related to benzoxazepines have shown significant promise in drug discovery. They have been explored for their antiallergic, antimicrobial, and anti-inflammatory properties, indicating their potential in developing new therapeutic agents. For example, derivatives of dibenzo[b,e]oxepin have been synthesized and shown to be orally active antiallergic agents, with some compounds exhibiting potent inhibitory effects on specific biochemical pathways (Ohshima et al., 1992). Furthermore, novel triazole, tetrazole, and spirocyclic derivatives have been synthesized and evaluated for their antimicrobial activity against a range of pathogens, highlighting their potential use in treating infections (Abu‐Hashem & El‐Shazly, 2019).
Photophysical Properties
The synthesis and investigation of compounds with a dibenzo[b,f][1, 4]oxazepine core have been carried out to explore their photophysical properties. These compounds have shown unique photophysical characteristics due to their complex fused ring structures, making them of interest for applications in optical materials and fluorescent markers (Petrovskii et al., 2017).
Anticancer Research
In the field of oncology, derivatives of benzoxazepines have been evaluated for their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cell lines. Such studies are crucial for identifying new chemotherapeutic agents capable of targeting tumor cells and inhibiting cancer progression (Edwards et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-ethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-4-20-8-13(18)16-10-5-6-11-12(7-10)21-9-15(2,3)14(19)17-11/h5-7H,4,8-9H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPUBCNTDHUFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)NC(=O)C(CO2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-2-methoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2920355.png)




![3-(4-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920365.png)

![3-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]benzaldehyde](/img/structure/B2920368.png)

